Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester
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Overview
Description
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.227 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and an ethyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with ethyl esters under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester can be compared with other similar compounds such as:
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, phenyl ester: This compound has a phenyl group instead of an ethyl ester group, which affects its reactivity and applications.
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, methyl ester: The presence of a methyl ester group makes this compound less reactive compared to the ethyl ester derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
58910-18-2 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl N-ethoxycarbonylpropanehydrazonate |
InChI |
InChI=1S/C8H16N2O3/c1-4-7(12-5-2)9-10-8(11)13-6-3/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
UXXBCTUQADDHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)OCC)OCC |
Origin of Product |
United States |
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